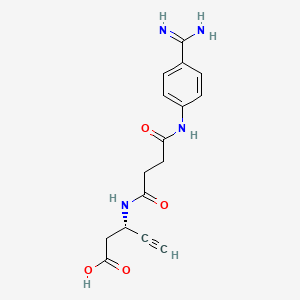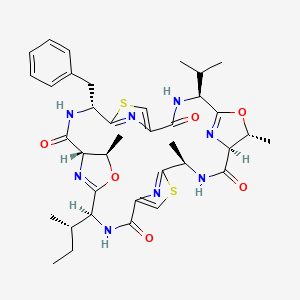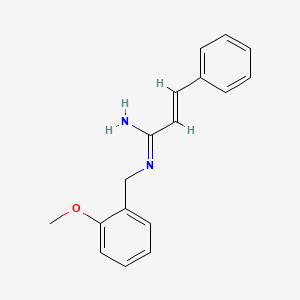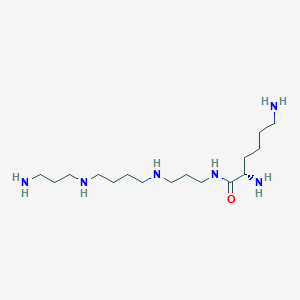
Xemilofiban acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SC-54701A is the active metabolite of the compound xemilofiban, which is a glycoprotein IIb/IIIa antagonist. This compound is known for its role in inhibiting platelet aggregation, making it a significant player in the field of cardiovascular research and treatment .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of SC-54701A involves a series of chemical reactions starting from (trimethylsilyl)acetylene. The process includes six steps and achieves an overall yield of 19% . The synthetic route is designed to be efficient and cost-effective, making it suitable for large-scale production.
Industrial Production Methods
Industrial production of SC-54701A follows the same synthetic route but is scaled up to meet the demands of pharmaceutical manufacturing. The process is optimized to ensure high yield and purity, adhering to stringent quality control standards.
Análisis De Reacciones Químicas
Types of Reactions
SC-54701A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may result in the formation of alcohols.
Aplicaciones Científicas De Investigación
SC-54701A has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying glycoprotein IIb/IIIa antagonists.
Biology: Investigated for its role in inhibiting platelet aggregation and its effects on cellular processes.
Medicine: Explored for its potential in treating cardiovascular diseases, particularly in preventing thrombosis.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
Mecanismo De Acción
SC-54701A exerts its effects by binding to the glycoprotein IIb/IIIa receptor on the surface of platelets. This binding inhibits the interaction between fibrinogen and the receptor, preventing platelet aggregation. The molecular targets involved in this process include the glycoprotein IIb/IIIa receptor and fibrinogen .
Comparación Con Compuestos Similares
Similar Compounds
Xemilofiban: The prodrug form of SC-54701A, which is converted to SC-54701A in the body.
Orbofiban: Another glycoprotein IIb/IIIa antagonist with similar properties.
Sibrafiban: A compound with a similar mechanism of action but different pharmacokinetic properties.
Uniqueness
SC-54701A is unique due to its high potency and specificity for the glycoprotein IIb/IIIa receptor. Its efficient synthesis and favorable pharmacokinetic profile make it a valuable compound for both research and therapeutic applications.
Propiedades
Número CAS |
149193-61-3 |
|---|---|
Fórmula molecular |
C16H18N4O4 |
Peso molecular |
330.34 g/mol |
Nombre IUPAC |
(3S)-3-[[4-(4-carbamimidoylanilino)-4-oxobutanoyl]amino]pent-4-ynoic acid |
InChI |
InChI=1S/C16H18N4O4/c1-2-11(9-15(23)24)19-13(21)7-8-14(22)20-12-5-3-10(4-6-12)16(17)18/h1,3-6,11H,7-9H2,(H3,17,18)(H,19,21)(H,20,22)(H,23,24)/t11-/m1/s1 |
Clave InChI |
OUZLOTRPGMFLPN-LLVKDONJSA-N |
SMILES isomérico |
C#C[C@H](CC(=O)O)NC(=O)CCC(=O)NC1=CC=C(C=C1)C(=N)N |
SMILES |
C#CC(CC(=O)O)NC(=O)CCC(=O)NC1=CC=C(C=C1)C(=N)N |
SMILES canónico |
C#CC(CC(=O)O)NC(=O)CCC(=O)NC1=CC=C(C=C1)C(=N)N |
Sinónimos |
3S-((4-(4-(aminoiminomethyl)phenyl)amino)-1,4-dioxobutylamino)-4-pentynoate monohydrochloride SC 54701 SC 54701A SC-54701 SC-54701A |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(tert-butyl)-4-[({[(4-methoxyanilino)carbonyl]oxy}imino)methyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B1241278.png)
![1-[3-(Dimethylsulfamoyl)phenyl]-3-[(5-methyl-2-furyl)methyleneamino]thiourea](/img/structure/B1241279.png)

![(E)-1-(2-furyl)ethylidene-[2-methylimino-4-(2-thienyl)-4-thiazolin-3-yl]amine](/img/structure/B1241282.png)
![(3R)-3-[(1S)-1-(3,4-dichlorophenyl)-3-[4-(2-methylsulfinylphenyl)piperidin-1-yl]propyl]-2-ethyl-3H-isoindol-1-one](/img/structure/B1241283.png)



![cyclo[D-Asp-Pro-D-Gly(cPent)-Gly(cPr)-D-Trp(2-Br)]](/img/structure/B1241292.png)
![[(3S,5S,8R,9S,10S,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1241294.png)


![2-[(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydro-2-naphthyl)carbonyl]benzoic acid](/img/structure/B1241300.png)
![1-[(7R)-7-(dipropylamino)-5,6,7,8-tetrahydronaphthalen-1-yl]-N-methylmethanesulfonamide](/img/structure/B1241301.png)